3-Amino-5-chlorobenzoic acid

Overview

Description

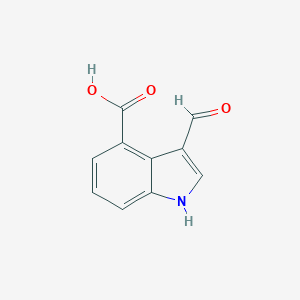

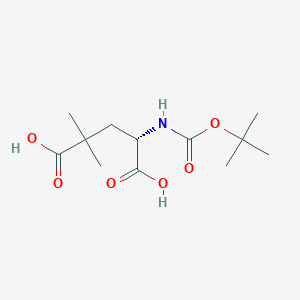

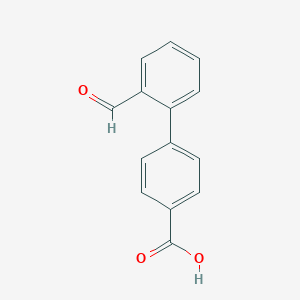

3-Amino-5-chlorobenzoic acid, also known as 5-chloroanthranilic acid, is a compound that has been studied for its potential in various applications, including the synthesis of pharmaceuticals and coordination with metal ions for the formation of complexes. It is characterized by the presence of an amino group and a chloro substituent on the benzene ring, which significantly influences its reactivity and coordination behavior .

Synthesis Analysis

The synthesis of derivatives of 3-amino-5-chlorobenzoic acid has been explored in several studies. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where the 5-chloro group plays

Scientific Research Applications

1. Organic Single Crystal for Nonlinear Optics and Optical Limiting Applications

- Application Summary: 3-Amino-5-chlorobenzoic acid is used in the synthesis of a novel organic single crystal, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), which has potential applications in nonlinear optics and optical limiting .

- Methods of Application: The crystal was synthesized and grown using the conventional slow evaporation solution technique (SEST). The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm. The third-order nonlinear optical (NLO) coefficients were evaluated, and the optical limiting threshold of the grown crystal was found to be 7.8 mW/cm² .

2. Supramolecular Assemblies

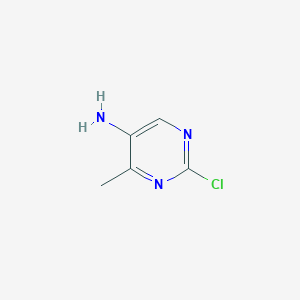

- Application Summary: 3-Chlorobenzoic acid, a derivative of 3-Amino-5-chlorobenzoic acid, was used in the formation of supramolecular assemblies with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine .

- Methods of Application: The acid/base pairs afforded a cocrystal and molecular salts. The products were characterized with the help of FT-IR, UV/visible spectroscopy, PXRD, and SC-XRD .

- Results: The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail .

3. Carbon Source for Pseudomonas Species

- Application Summary: A Pseudomonas species utilized 3-chlorobenzoic acid as a carbon source, converting this compound to 3-hydroxybenzoic and 2,5-dihydroxybenzoic acids .

4. Insecticidal Activity

- Application Summary: 2-Amino-5-chloro-3-methylbenzoic Acid, a derivative of 3-Amino-5-chlorobenzoic acid, is used in the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .

5. Degradation of Chloroaromatic Compounds

- Application Summary: 3-Chlorobenzoic acid, a derivative of 3-Amino-5-chlorobenzoic acid, is degraded by Cupriavidus necator JMP134. This bacterium has been extensively studied because of its ability to degrade chloroaromatic compounds, including the herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 3-chlorobenzoic acid (3-CB) .

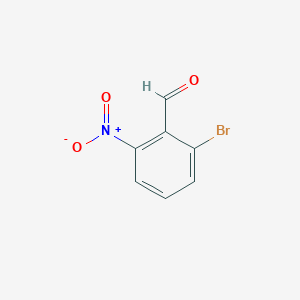

6. Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors

- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 3-Amino-5-chlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

7. Synthesis of Heterocyclic Amine-Functionalized Derivatives

Safety And Hazards

properties

IUPAC Name |

3-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFAXWNNFCBZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

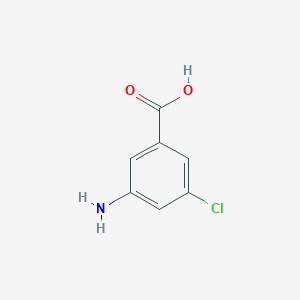

C1=C(C=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450803 | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chlorobenzoic acid | |

CAS RN |

21961-30-8 | |

| Record name | 3-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21961-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-AMINO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)